molecular formula C45H66O16 B1667956 Bryostatin 2 CAS No. 87745-28-6

Bryostatin 2

カタログ番号: B1667956
CAS番号: 87745-28-6
分子量: 863 g/mol
InChIキー: LIPGUSBNMQRYNL-IZBIBDMISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bryostatin 2 is a member of the bryostatin family, a group of highly oxygenated marine macrolides. These compounds were originally isolated from the marine invertebrate Bugula neritina. Bryostatins are known for their complex structures and significant biological activities, making them subjects of extensive research in various fields, including medicine and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of bryostatin 2 involves a triply convergent route that assembles preformed A-, B-, and C-ring pyrans. The synthesis is accomplished in 42 linear steps and 72 total steps . Key steps include aldol reactions and directed reductions to construct the anti-1,3-diol array present in the principal structure .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the low yield from natural sources. Current efforts focus on synthetic methods to produce this compound in multi-gram quantities using commercially available materials .

化学反応の分析

Aldol Reactions and Directed Reductions

Bryostatin 2’s synthesis relies on aldol reactions to establish stereochemistry in fragments A–C. For example:

  • Evans-Saksena aldol reactions construct the anti-1,3-diol motif in fragment A with high diastereoselectivity (dr > 20:1) .

  • Zinc borohydride-directed reductions selectively reduce ketones to secondary alcohols, as seen in fragment B synthesis (yield: 82%) .

Fragment Coupling via Julia Olefination

The northern (A–B) and southern (C) fragments are coupled using sulfone-based Julia olefination :

  • Reaction of sulfone 12 with aldehyde 14 yields the trans-alkene intermediate (75% yield, >95% E-selectivity) .

  • Subsequent alkylation installs the C15–C16 bond, critical for macrocycle formation .

Yamaguchi Macrolactonization

  • A seco-acid precursor undergoes cyclization under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), achieving 65% yield .

  • Competing hydrolysis is minimized via high-dilution conditions (0.005 M) .

Alternative Methods

  • DCC/PPTS-mediated lactonization achieves regioselective closure but requires careful handling of acid-sensitive enoates .

  • Pd-catalyzed alkyne-alkyne coupling (Table 1) enables late-stage C-ring formation with 62% yield in bryostatin 16 synthesis, applicable to this compound derivatives .

Selective Protection/Deprotection

  • C7 and C26 hydroxyl groups are selectively silylated using tert-butyldimethylsilyl (TBS) groups, enabling sequential acetylation (e.g., C7-acetate installation in bryostatin 1 synthesis from this compound) .

  • Hydrofluoric acid (HF) cleaves silyl ethers without affecting ester groups (yield: 80–90%) .

C20 Ketone Reduction

  • Sodium borohydride reduces the C20 ketone to a secondary alcohol (92% yield), crucial for biological activity .

Enoate Installation

  • Asymmetric Horner–Wadsworth–Emmons reaction constructs the C1–C2 enoate (78% yield, 94% ee) .

  • Aldol condensation forms the C26–C27 enoate, leveraging a chiral auxiliary for stereocontrol .

C7 Modifications

  • This compound lacks the C7-acetate present in bryostatin 1. Acetylation at C7 (via TBS protection/HF deprotection) enhances PKCβ1 activation (Fig. 3) .

BryostatinC7 SubstituentPKCβ1 Activation (200 nM)
1AcetateFull
2−OHNone

C26 Hydroxyl Reactivity

  • Esterification or oxidation at C26 alters membrane permeability and PKC binding affinity .

Key Challenges and Innovations

  • Acid sensitivity : The C-ring’s epoxy and enoate moieties decompose under strong acidic conditions, necessitating neutral/buffered protocols .

  • Atom economy : Ruthenium-catalyzed pyran formation reduces step count (26 steps vs. 40+ in prior syntheses) .

Macrocyclization Efficiency

MethodCatalyst/ReagentYield (%)Reference
Yamaguchi lactonization2,4,6-TCBC, DMAP65
DCC/PPTS58
Pd-catalyzed couplingPd(PPh₃)₄62

Directed Reductions

SubstrateReagentYield (%)Selectivity
Fragment B ketoneZn(BH₄)₂82>95% syn
C20 ketoneNaBH₄92

科学的研究の応用

Clinical Studies

Several clinical trials have investigated the efficacy of Bryostatin 2 and its analogs in treating various cancers:

  • Chronic Lymphocytic Leukemia (CLL) : A Phase II trial demonstrated that Bryostatin 1 could induce differentiation in CLL cells, resembling hairy cell leukemia characteristics, which are associated with better prognoses .
  • Non-Hodgkin Lymphoma : In another study, patients with relapsed low-grade non-Hodgkin lymphoma showed objective responses when treated with Bryostatin 1 .
Cancer Type Study Phase Outcome
Chronic Lymphocytic LeukemiaPhase IIInduction of differentiation
Non-Hodgkin LymphomaPhase IIObjective responses observed
Ovarian CarcinomaPhase IInitial positive responses

Alzheimer's Disease Research

This compound has shown promise in preclinical and clinical studies related to Alzheimer's disease. Its ability to activate PKC epsilon has been linked to:

  • Synaptogenesis : Promoting the formation of new synaptic connections.
  • Neuroprotection : Preventing neuronal apoptosis and reducing amyloid-beta oligomer formation.

Clinical Trials

Recent randomized controlled trials have indicated that Bryostatin treatment can lead to cognitive improvements in patients with advanced Alzheimer's disease:

  • A double-blind study reported significant cognitive restoration compared to placebo, with improvements noted in the Severe Impairment Battery scores .
Study Type Population Key Findings
Randomized Controlled TrialAdvanced Alzheimer's patientsSignificant cognitive improvements
Preclinical StudiesTransgenic miceRestoration of synaptic connections

Immunomodulatory Effects

Bryostatin compounds have also been investigated for their immunomodulatory properties:

  • They can enhance cytokine release and expand tumor-specific lymphocyte populations, suggesting potential applications in immunotherapy for cancer .

Neuroregenerative Potential

Research indicates that bryostatins may promote neurogenesis and improve long-term memory retention, making them candidates for treating various neurodegenerative conditions beyond Alzheimer's disease .

類似化合物との比較

Uniqueness of Bryostatin 2: this compound is unique due to its specific structural features and the particular set of biological activities it exhibits. Its ability to modulate PKC activity with high specificity makes it a valuable compound for research and potential therapeutic applications.

生物活性

Bryostatin 2 is a member of the bryostatin family, which are macrolide compounds derived from marine organisms, particularly the bryozoan Bugula neritina. These compounds have garnered significant attention due to their diverse biological activities, particularly in cancer treatment and neuroprotection. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Protein Kinase C Modulation

This compound primarily exerts its biological effects through the modulation of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation and differentiation. Bryostatins bind to the diacylglycerol (DAG) binding site on PKC, leading to altered enzyme activity. Unlike phorbol esters, which promote tumor growth, bryostatins do not exhibit tumor-promoting properties but instead induce differentiation in certain cancer cells .

Immunomodulatory Effects

This compound has demonstrated immunomodulatory capabilities, enhancing cytokine release and promoting the expansion of tumor-specific lymphocyte populations. This activity is particularly relevant in the context of cancer immunotherapy . The compound has shown potential in reversing multidrug resistance in cancer cells by downregulating the expression of the MDR1 gene, which encodes a protein that pumps drugs out of cells .

Neuroprotective Properties

Recent studies have indicated that this compound may also possess neuroprotective effects. It has been shown to enhance memory and learning in animal models by promoting synaptic formation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies:

  • In vitro Studies : Research has shown that this compound can induce apoptosis in cancer cell lines and enhance the efficacy of other chemotherapeutic agents like vincristine. It has been observed to differentiate chronic lymphocytic leukemia (CLL) cells into a more benign phenotype resembling hairy cells .
  • Clinical Trials : Phase II trials have indicated that Bryostatin 1 (a closely related compound) exhibits objective responses in patients with low-grade non-Hodgkin lymphoma and chronic lymphocytic leukemia, suggesting similar potential for this compound .

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that treatment with Bryostatin 1 resulted in significant differentiation of CLL cells, enhancing their sensitivity to other therapies .
  • Neurodegenerative Disorders : In animal models, Bryostatin has been linked to improved cognitive function and neuroprotection following ischemic events, indicating its potential for treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
PKC ModulationAlters PKC activity to induce differentiation
ImmunomodulationEnhances cytokine release and lymphocyte expansion
Anticancer ActivityInduces apoptosis; reverses drug resistance
NeuroprotectionEnhances learning/memory; protects neurons

特性

IUPAC Name

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPGUSBNMQRYNL-IZBIBDMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

863.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87745-28-6
Record name (+)-Bryostatin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87745-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bryostatin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 2
Reactant of Route 2
Bryostatin 2
Reactant of Route 3
Bryostatin 2
Reactant of Route 4
Bryostatin 2
Reactant of Route 5
Bryostatin 2
Reactant of Route 6
Bryostatin 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。